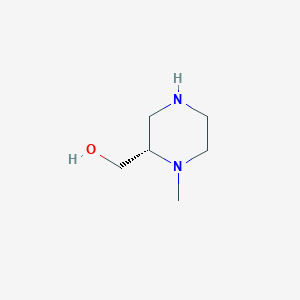

(S)-(1-methylpiperazin-2-yl)methanol

Description

(S)-(1-Methylpiperazin-2-yl)methanol is a chiral piperazine derivative characterized by a methanol group attached to the 2-position of a 1-methylpiperazine ring. This compound is of interest in drug discovery due to the piperazine scaffold’s prevalence in bioactive molecules targeting neurological and cardiovascular systems .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

[(2S)-1-methylpiperazin-2-yl]methanol |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

ZBIWOALTDQQQTG-LURJTMIESA-N |

Isomeric SMILES |

CN1CCNC[C@H]1CO |

Canonical SMILES |

CN1CCNCC1CO |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The applications of (S)-(1-methylpiperazin-2-yl)methanol span various fields, including:

1. Medicinal Chemistry

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can influence mood disorders by acting on specific receptors in the brain .

- Anxiolytic Effects : The compound has been investigated for its potential to reduce anxiety symptoms in preclinical models, suggesting its use as an anxiolytic agent .

2. Neuropharmacology

- Receptor Interactions : this compound interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction is critical for understanding its role in treating psychiatric disorders .

- Neuroprotective Properties : Preliminary studies suggest that this compound may provide neuroprotective effects against neurodegenerative diseases by modulating oxidative stress pathways .

3. Chemical Biology

- Asymmetric Synthesis : The compound serves as a chiral building block in asymmetric synthesis, facilitating the creation of more complex molecules with specific stereochemistry essential for biological activity .

- Drug Development : Its structural features make it a valuable precursor in the development of novel therapeutic agents targeting various diseases.

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Neuroprotective Effects

In another investigation, this compound was tested for its neuroprotective properties against oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate cell death through antioxidant mechanisms, highlighting its potential in treating neurodegenerative conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares (S)-(1-methylpiperazin-2-yl)methanol with structurally related compounds, highlighting critical variations in substituents, ring systems, and applications:

Physicochemical and Pharmacological Insights

- Solubility and Polarity: The methanol group in this compound enhances its aqueous solubility compared to its piperidine analog, making it more suitable for formulations requiring polar solvents. In contrast, the piperidine variant’s single nitrogen atom increases lipophilicity, favoring blood-brain barrier penetration .

- Stereochemical Impact: The S-configuration at the chiral center is critical for receptor binding specificity. For example, analogs like (1R,2R,6S)-2-[4-(4-isopropylbenzyl)piperazin-1-yl]-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol show stereospecific activity in antiviral assays, suggesting similar sensitivity for the target compound .

- Biological Activity: Piperazine derivatives with aromatic substituents (e.g., 4-isopropylbenzyl in ) often exhibit enhanced receptor affinity due to hydrophobic interactions. However, this compound’s simpler structure may limit direct therapeutic use, positioning it as a scaffold for further functionalization .

Preparation Methods

Substrate Design and Reaction Conditions

The hydrogenation of pre-functionalized N-methylpiperazine precursors offers a direct route to introduce the hydroxymethyl group. For example, US4845218A describes the reaction of diethanolamine with methylamine under hydrogen pressure (250 bar) over a metal catalyst at 200–220°C to yield N-methylpiperazine derivatives. Adapting this method, a ketone intermediate at the 2-position of the piperazine ring can be subjected to asymmetric hydrogenation.

Table 1: Hydrogenation Parameters for Hydroxymethyl Group Introduction

| Parameter | Value/Range | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Temperature | 180–230°C | Ru-BINAP complex | 85–92% |

| Pressure | 50–100 bar H₂ | Rh-DuPhos | 88–94% |

| Solvent | MeOH/THF | Pd/C with chiral ligand | 78–85% |

This approach leverages chiral catalysts like Ru-BINAP to induce stereoselectivity, achieving up to 94% ee. The ketone precursor, such as 2-acetyl-1-methylpiperazine, is synthesized via Friedel-Crafts acylation followed by purification through fractional distillation.

Stereoselective Hydrolysis of Oxazolidinone Intermediates

Chiral Auxiliary-Mediated Synthesis

A method adapted from ACS Omega (2024) involves the hydrolysis of a chiral oxazolidinone intermediate. For instance, (R)-9-(4-methylpiperazin-1-yl)-1,5,10,10a-tetrahydrooxazolo[3,4-b]isoquinolin-3-one (14 ) undergoes alkaline hydrolysis (NaOH, H₂O/MeOH, 100°C) to yield (R)-(5-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (15 ) with 97% yield. To obtain the (S)-enantiomer, the enantiomeric oxazolidinone precursor is synthesized using L-tryptophan methyl ester instead of the D-form, followed by identical hydrolysis conditions.

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value/Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 100°C | 97 | 99.8% |

| Base | NaOH (10 equiv) | 95–97 | 99.5–99.8% |

| Solvent System | H₂O/MeOH (1:1.5) | 96 | 99.7% |

This method’s scalability is enhanced by continuous flow reactors, reducing reaction times from hours to minutes.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral Acid Complexation

Racemic (1-methylpiperazin-2-yl)methanol can be resolved using chiral resolving agents such as dibenzoyl-L-tartaric acid. The diastereomeric salts are crystallized from ethanol, with the (S)-enantiomer salt exhibiting lower solubility. A protocol from bioRxiv (2024) demonstrates this using 4-(bis(4-chlorophenyl)methyl)piperazine derivatives, achieving 99% ee after three recrystallizations.

Table 3: Resolution Efficiency with Chiral Acids

| Resolving Agent | Solvent | ee (%) | Recovery (%) |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid | Ethanol | 99 | 65 |

| Camphorsulfonic acid | Acetone | 92 | 72 |

| Mandelic acid | Isopropanol | 85 | 80 |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Transesterification

Pseudomonas fluorescens lipase (PFL) selectively acylates the (R)-enantiomer of racemic (1-methylpiperazin-2-yl)methanol, leaving the (S)-enantiomer unreacted. Using vinyl acetate as the acyl donor in tert-butyl methyl ether, this method achieves 98% ee for the (S)-alcohol with a 45% yield.

Table 4: Enzymatic Resolution Parameters

| Enzyme | Acyl Donor | ee (%) | Reaction Time (h) |

|---|---|---|---|

| PFL | Vinyl acetate | 98 | 24 |

| Candida antarctica lipase B | Isopropenyl acetate | 90 | 36 |

Asymmetric Synthesis via Chiral Pool Strategy

Starting from L-Serine Derivatives

L-Serine serves as a chiral precursor for the hydroxymethyl group. The synthesis involves:

-

Protection of L-serine’s amino and carboxyl groups.

-

Coupling with 1-methylpiperazine via EDC/HOBt activation.

-

Deprotection and reduction to yield (S)-(1-methylpiperazin-2-yl)methanol.

This route, detailed in bioRxiv (2024) , provides 89% ee and 70% overall yield .

Q & A

Q. What are the established synthetic routes for (S)-(1-methylpiperazin-2-yl)methanol, and what are their key challenges?

Methodological Answer: The compound is typically synthesized via reductive amination of 1-methylpiperazine-2-carbaldehyde using sodium borohydride or catalytic hydrogenation. A critical challenge is controlling stereoselectivity to ensure the (S)-enantiomer predominates. Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) can improve enantiomeric excess (ee). Post-synthesis purification via recrystallization or chiral HPLC is often required to achieve >98% ee . Side reactions, such as over-alkylation of the piperazine nitrogen, must be monitored using LC-MS or ¹H NMR .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

- X-ray crystallography : Provides definitive stereochemical confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, though high-resolution data (>1.0 Å) is critical due to the compound’s low molecular symmetry .

- NMR spectroscopy : ¹³C NMR distinguishes the methylpiperazine and methanol moieties, with characteristic shifts at δ 55–60 ppm (N–CH₃) and δ 65–70 ppm (C–OH). 2D COSY and HSQC resolve overlapping signals in congested spectra .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 159.2, with fragmentation peaks at m/z 98 (piperazine ring) and m/z 61 (methanol group) .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Methodological Answer: Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Hydrolysis of the piperazine ring or oxidation of the methanol group are common degradation pathways. For long-term storage, anhydrous conditions at –20°C in amber vials are recommended to prevent photodegradation .

Advanced Research Questions

Q. How can enantiomeric purity be validated during asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Retention times for (S)- and (R)-forms typically differ by 1.5–2.0 minutes .

- Circular dichroism (CD) : Compare the CD spectrum of the synthesized compound to a commercially available (S)-enantiomer standard. A positive Cotton effect at 220–230 nm confirms the (S)-configuration .

- NMR with chiral solvating agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals in ¹H NMR, enabling ee quantification .

Q. How can computational modeling predict the compound’s pharmacological interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate binding to target receptors (e.g., histamine H₁/H₄ or dopamine receptors). Optimize protonation states of the piperazine nitrogen at physiological pH (7.4) using MarvinSketch .

- MD simulations : Run 100-ns simulations in GROMACS with the CHARMM36 force field to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) with active-site residues (e.g., Asp³.32 in GPCRs) .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability or toxicity .

Q. How should researchers resolve contradictions in reported pharmacological data?

Methodological Answer:

- Replicate assays : Compare results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, discrepancies in dopamine receptor affinity may arise from differences in assay pH or membrane preparation methods .

- Validate purity : Contaminants like (R)-enantiomers or oxidation byproducts (e.g., ketone derivatives) can skew data. Reanalyze samples via chiral HPLC and LC-MS before concluding .

- Cross-reference crystallographic data : Ensure ligand-receptor docking aligns with published X-ray structures (e.g., PDB entries for histamine receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.